molecular formula C10H13NO4S B3063983 Sulfamic acid chroman-2-ylmethyl ester CAS No. 835894-63-8

Sulfamic acid chroman-2-ylmethyl ester

Cat. No.: B3063983
CAS No.: 835894-63-8
M. Wt: 243.28 g/mol
InChI Key: OXNGFJDSVRPPCH-UHFFFAOYSA-N
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Description

Sulfamic acid chroman-2-ylmethyl ester: is a chemical compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol. This compound is a derivative of sulfamic acid and chroman-2-ylmethyl ester, combining the properties of both parent compounds. It is used in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamic acid chroman-2-ylmethyl ester involves the esterification of sulfamic acid with chroman-2-ylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: Sulfamic acid chroman-2-ylmethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sulfamic acid and chroman-2-ylmethanol.

    Oxidation: The chroman-2-ylmethyl group can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Hydrolysis: Sulfamic acid and chroman-2-ylmethanol.

    Oxidation: Chroman-2-one derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sulfamic acid chroman-2-ylmethyl ester is used as a reagent in organic synthesis, particularly in the preparation of other esters and amides. Its unique reactivity makes it valuable in developing new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification.

Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of sulfamic acid chroman-2-ylmethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing sulfamic acid, which can then interact with active sites of enzymes, inhibiting their activity. The chroman-2-ylmethyl group can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

    Sulfamic acid: A parent compound with similar reactivity but lacking the chroman-2-ylmethyl group.

    Chroman-2-ylmethanol: Another parent compound that provides the chroman-2-ylmethyl group but lacks the sulfamic acid functionality.

Uniqueness: Sulfamic acid chroman-2-ylmethyl ester is unique due to the combination of sulfamic acid and chroman-2-ylmethyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both synthetic and biological applications .

Properties

CAS No.

835894-63-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-2-ylmethyl sulfamate

InChI

InChI=1S/C10H13NO4S/c11-16(12,13)14-7-9-6-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H2,11,12,13)

InChI Key

OXNGFJDSVRPPCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1COS(=O)(=O)N

Origin of Product

United States

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